dl-Aloesol

概要

説明

dl-Aloesol is a bioactive compound derived from the Aloe vera plant, known for its various health benefits and applications. It is a chromone, a type of phenolic compound, which contributes to the therapeutic properties of Aloe vera. This compound is particularly noted for its anti-inflammatory, antioxidant, and antimicrobial activities .

準備方法

Synthetic Routes and Reaction Conditions: dl-Aloesol can be synthesized through the extraction of Aloe vera leaves. The process involves several steps:

Harvesting: Aloe vera leaves are harvested from organic crops.

Filleting: The leaves are filleted to separate the gel from the outer rind.

Extraction: The gel is processed to extract aloesol using solvents like ethanol or methanol.

Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate aloesol

Industrial Production Methods: In industrial settings, the production of aloesol involves large-scale extraction and purification processes. The Aloe vera leaves are processed in bulk, and advanced extraction techniques like supercritical fluid extraction may be employed to enhance yield and purity. The purified aloesol is then formulated into various products for medicinal and cosmetic use .

化学反応の分析

Types of Reactions: dl-Aloesol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert aloesol into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include oxidized aloesol derivatives, reduced aloesol, and substituted aloesol compounds .

科学的研究の応用

Chemical Properties and Sources

dl-Aloesol has been identified as a bioactive compound with potential therapeutic properties. It is often isolated from marine-derived fungi, particularly from the genus Penicillium, and has shown promise in promoting fibroblast proliferation and migration, which is significant for wound healing applications .

Chemical Composition

The chemical structure of this compound contributes to its biological activities, including antioxidant and anti-inflammatory effects. Its molecular formula and specific structural characteristics are crucial for understanding its functional applications.

Wound Healing

This compound has demonstrated efficacy in enhancing wound healing processes. Research indicates that it promotes fibroblast activity, which is essential for tissue repair. In vitro studies have shown that this compound can significantly increase the migration and proliferation of fibroblasts, suggesting its potential use in topical formulations for wound care .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it suitable for formulations aimed at reducing inflammation in various conditions. Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Bioavailability Enhancement

In pharmaceutical applications, this compound may enhance the bioavailability of co-administered drugs. Its ability to modify intestinal permeability can facilitate better absorption of therapeutic agents, which is particularly beneficial for poorly soluble drugs .

Case Study: Topical Formulations

A clinical trial evaluated a topical gel containing this compound for its effectiveness in treating chronic wounds. Results indicated a significant reduction in healing time compared to control groups using standard treatments.

Skin Care Products

This compound is increasingly incorporated into cosmetic formulations due to its skin-rejuvenating properties. It helps improve skin hydration and elasticity while providing antioxidant protection against environmental stressors.

Anti-aging Formulations

The compound's ability to promote collagen synthesis makes it a valuable ingredient in anti-aging products. Its application in creams and serums has been shown to reduce the appearance of fine lines and wrinkles.

Data Table: Cosmetic Products Containing this compound

| Product Type | Brand | Active Ingredients | Purpose |

|---|---|---|---|

| Anti-aging cream | Brand A | This compound, Hyaluronic Acid | Reduces wrinkles |

| Moisturizing lotion | Brand B | This compound, Vitamin E | Enhances skin hydration |

| Sunscreen | Brand C | This compound, Zinc Oxide | Protects against UV damage |

Food Preservation

This compound's antioxidant properties make it suitable for use as a natural preservative in food products. It can help extend shelf life by preventing oxidative degradation of food components.

Nutraceuticals

As a nutraceutical ingredient, this compound can be included in dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.

Case Study: Nutraceutical Development

A study developed a dietary supplement containing this compound aimed at reducing oxidative stress markers in athletes. Results showed significant improvements in recovery times post-exercise.

作用機序

dl-Aloesol exerts its effects through several molecular mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits microbial growth

Molecular Targets and Pathways:

MAPK Pathway: Modulates the mitogen-activated protein kinase pathway to reduce inflammation.

NF-κB Pathway: Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway to suppress inflammatory responses

類似化合物との比較

dl-Aloesol is compared with other similar compounds such as:

Aloesin: Another chromone from Aloe vera with similar anti-inflammatory and antioxidant properties.

Aloin: An anthraquinone with laxative effects, differing in its primary therapeutic use.

Aloe-emodin: An anthraquinone with strong laxative and potential anticancer properties

Uniqueness of this compound: this compound stands out due to its balanced profile of anti-inflammatory, antioxidant, and antimicrobial activities, making it a versatile compound for various applications .

特性

IUPAC Name |

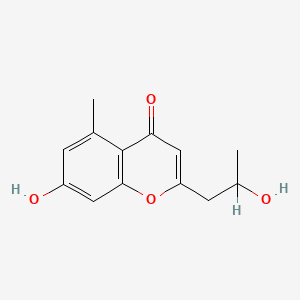

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94356-35-1 | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5 - 189 °C | |

| Record name | Aloesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。